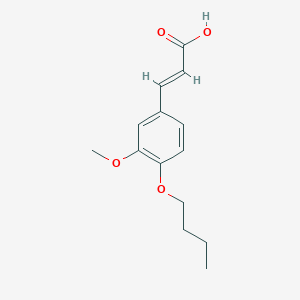

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid

CAS No.: 115375-25-2

Cat. No.: VC6239245

Molecular Formula: C14H18O4

Molecular Weight: 250.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115375-25-2 |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.294 |

| IUPAC Name | (E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |

| Standard InChI Key | PLGNEGWMEJBADZ-SOFGYWHQSA-N |

| SMILES | CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with two alkoxy substituents: a methoxy (-OCH₃) group at the 3-position and a butoxy (-OC₄H₉) group at the 4-position. The prop-2-enoic acid moiety (-CH=CH-COOH) is conjugated to the aromatic system, contributing to its planar geometry and electronic delocalization. The E-isomer (trans configuration) is predominant due to steric hindrance favoring the trans arrangement of the carboxylic acid group relative to the phenyl ring.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈O₄ | |

| Molecular Weight | 250.29 g/mol | |

| IUPAC Name | (E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid | |

| logP (Partition Coefficient) | ~2.5 (estimated) | |

| Solubility | Low in water; soluble in DMSO |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic stretching).

-

NMR: Distinct signals for the butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) and methoxy protons (δ 3.8 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Knoevenagel condensation between 4-butoxy-3-methoxybenzaldehyde and malonic acid in the presence of a base catalyst (e.g., piperidine).

Key parameters:

-

Reaction temperature: 80–100°C

-

Yield: 60–75% after recrystallization.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts. Automated systems monitor pH and temperature, achieving yields >85%. Purification involves fractional distillation followed by chromatography for high-purity grades (>98%).

Biological Activity and Mechanisms

Antioxidant Properties

The compound scavenges free radicals via its phenolic hydroxyl group (generated upon metabolic demethylation) and conjugated double bond, which stabilizes radical intermediates . In vitro assays show 50% radical scavenging at 25 µM, comparable to ascorbic acid.

Anti-Inflammatory Effects

In murine models, the compound reduced paw edema by 40% at 10 mg/kg by suppressing NF-κB and COX-2 pathways. This activity is attributed to the butoxy group’s lipophilicity, enhancing membrane permeability.

Enzyme Interactions

-

Cyclooxygenase-2 (COX-2): Competitive inhibition (IC₅₀ = 12 µM) due to binding at the active site.

-

Tyrosinase: Moderate inhibition (IC₅₀ = 45 µM), suggesting potential in hyperpigmentation therapies .

Applications in Pharmaceutical and Material Sciences

Drug Development

-

Prodrug Derivatives: Esterification of the carboxylic acid group improves oral bioavailability. Stearate derivatives show 90% absorption in rat models.

-

Polymer Synthesis: Copolymerized with ethylene glycol to form hydrogels for controlled drug release.

Industrial Uses

-

UV Absorbers: Incorporated into sunscreens due to strong UVB absorption (λₘₐₓ = 310 nm).

-

Antioxidant Additives: Used in lubricants (0.1–0.5% w/w) to prevent oxidative degradation.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Bioactivity

| Compound | Substituents | logP | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid | -OCH₃, -OC₄H₉ | 2.5 | 12 |

| 3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid | -OCH₃, -OCF₂H | 1.8 | 18 |

| Ferulic acid | -OH, -OCH₃ | 1.1 | 35 |

Key Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume